molecular formula C14H13NO2 B6248726 4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine CAS No. 2411312-54-2

4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine

Cat. No.: B6248726
CAS No.: 2411312-54-2
M. Wt: 227.3
InChI Key:
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Description

4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine is an organic compound characterized by the presence of an oxirane (epoxide) ring and a pyridine ring. The compound’s structure includes a phenyl group substituted with an oxirane ring, which is further connected to a pyridine ring through a methoxy linkage. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine typically involves the reaction of 4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various nucleophiles. This reactivity is exploited in bioconjugation and labeling applications, where the compound can form stable linkages with proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine is unique due to the presence of both an oxirane ring and a pyridine ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

2411312-54-2

Molecular Formula

C14H13NO2

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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